Methyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an amino group at the 5-position, a methyl ester group at the 4-position, and a 3,4-dimethylphenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester. For instance, the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions can yield the corresponding pyrazole derivative.
Amination: The introduction of the amino group at the 5-position can be accomplished through nitration followed by reduction. Nitration of the pyrazole ring with nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent like tin(II) chloride or iron powder, can introduce the amino group.
Esterification: The carboxylic acid group at the 4-position can be esterified using methanol and a catalytic amount of sulfuric acid or another acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro group, if present, can be reduced back to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The methyl ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups like amides or acids using nucleophiles such as ammonia or hydroxide ions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, nitric acid.
Reducing agents: Hydrogen gas with palladium catalyst, tin(II) chloride, iron powder.
Nucleophiles: Ammonia, hydroxide ions.
Major Products:
Oxidation products: Nitro derivatives.
Reduction products: Amino derivatives.
Substitution products: Amides, acids.
Scientific Research Applications
Methyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: It may be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism by which methyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with varying substituents at the 1-, 4-, and 5-positions. For example:
Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: Lacks the dimethyl groups on the phenyl ring, which may affect its reactivity and bioactivity.
Methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate: Has a single methyl group on the phenyl ring, potentially altering its chemical properties and applications.
The presence of the 3,4-dimethylphenyl group in methyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate distinguishes it from these similar compounds, potentially enhancing its stability and reactivity in certain reactions.
Properties
IUPAC Name |
methyl 5-amino-1-(3,4-dimethylphenyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-4-5-10(6-9(8)2)16-12(14)11(7-15-16)13(17)18-3/h4-7H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRBXYTXYMAPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)OC)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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